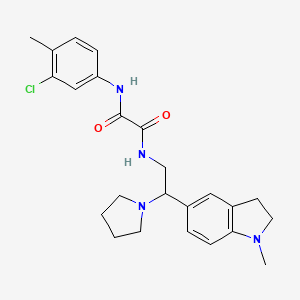![molecular formula C14H15F3N2O2 B2395176 N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1311705-85-7](/img/structure/B2395176.png)
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable target in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl triflate, which acts as a bifunctional reagent to render the heteroarene more electrophilic and deliver the trifluoromethoxy group . The reaction conditions often involve the use of nitrogen-heterocycles and N-oxides, which are transformed into the corresponding trifluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using stable reagents like trifluoromethyl triflate, which can be prepared on a scale exceeding 100 grams . The process ensures the compound’s stability and purity, making it suitable for various applications in pharmaceuticals and materials science.
化学反应分析
Types of Reactions
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products can be further utilized in various applications, including pharmaceuticals and materials science.
科学研究应用
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with enhanced properties.
作用机制
The mechanism of action of N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-[4-(trifluoromethoxy)phenyl][1,1’-biphenyl]-4-carboxamide: A compound with a similar trifluoromethoxy group, used in similar applications.
Trifluoromethyl ketones: Compounds with trifluoromethyl groups, valuable in synthetic chemistry and medicinal applications.
Uniqueness
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its specific structure, which combines the trifluoromethoxy group with a cyanobutyl moiety. This combination enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-3-11(9-18)19-13(20)8-10-4-6-12(7-5-10)21-14(15,16)17/h4-7,11H,2-3,8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUHIEUKEAGBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)
![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)





